1,4-Bis(Boc)-2-piperazinemethanol
Overview
Description
1,4-Bis(Boc)-2-piperazinemethanol is a chemical compound with the molecular formula C15H28N2O5. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives are often found in biologically active compounds, including several marketed blockbuster drugs . They are known to interact with a wide range of targets, contributing to their diverse biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activity .
Pharmacokinetics
Piperazine derivatives are generally known for their good bioavailability .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of piperazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate di-tert-butyl piperazine-1,4-dicarboxylate.
Industrial Production Methods
Industrial production methods for di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(Boc)-2-piperazinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of di-tert-butyl 2-(carboxymethyl)piperazine-1,4-dicarboxylate.
Reduction: Formation of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1,4-Bis(Boc)-2-piperazinemethanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl piperazine-1,4-dicarboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate: Contains a methoxy group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
1,4-Bis(Boc)-2-piperazinemethanol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ditert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-7-8-17(11(9-16)10-18)13(20)22-15(4,5)6/h11,18H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFQKQBPSGAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627687 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143540-05-0 | |
Record name | Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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